
Copper--nickel (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-nickel (1/2) is an alloy composed primarily of copper and nickel, with the nickel content being half that of copper. This alloy is known for its excellent resistance to corrosion, particularly in marine environments, and its ability to withstand biofouling. The combination of copper and nickel results in a material that is both durable and versatile, making it suitable for a wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and additive manufacturing. The most common method involves melting the constituent metals together in a controlled environment to ensure uniform distribution of nickel within the copper matrix. The molten alloy is then cast into desired shapes and allowed to solidify .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced using large-scale melting furnaces. The process involves heating copper and nickel to their melting points, followed by mixing and homogenizing the molten metals. The alloy is then cast into ingots, which can be further processed into sheets, rods, or other forms through rolling, extrusion, or drawing .
Chemical Reactions Analysis
Types of Reactions: Copper-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the environmental conditions.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize when exposed to air or water, forming a protective oxide layer that enhances corrosion resistance. Common oxidizing agents include oxygen and water.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the alloy matrix.
Major Products Formed: The primary products of these reactions include various oxides, such as copper oxide and nickel oxide, which contribute to the alloy’s corrosion resistance. Additionally, substitution reactions can result in the formation of new alloy compositions with altered properties .
Scientific Research Applications
Copper-nickel alloys have a wide range of scientific research applications due to their unique properties:
Mechanism of Action
The mechanism by which copper-nickel alloys exert their effects is primarily related to their ability to form stable oxide layers that protect the underlying metal from further corrosion. The presence of nickel enhances the alloy’s resistance to oxidation and biofouling. Copper ions can disrupt microbial cell membranes, leading to their antimicrobial properties. Additionally, the alloy’s mechanical properties are influenced by the interaction between copper and nickel atoms within the crystal lattice .
Comparison with Similar Compounds
Copper-nickel alloys can be compared to other similar compounds, such as:
Brass (Copper-Zinc): Brass is another copper-based alloy, but it contains zinc instead of nickel. While brass is known for its machinability and acoustic properties, copper-nickel alloys offer superior corrosion resistance and strength.
Bronze (Copper-Tin): Bronze is an alloy of copper and tin, known
Properties
CAS No. |
189183-85-5 |
|---|---|
Molecular Formula |
CuNi2 |
Molecular Weight |
180.93 g/mol |
IUPAC Name |
copper;nickel |
InChI |
InChI=1S/Cu.2Ni |
InChI Key |
OPXJEFFTWKGCMW-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

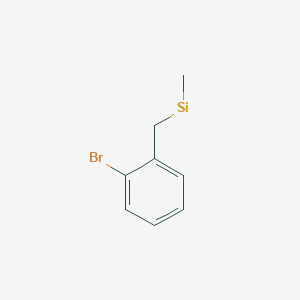
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

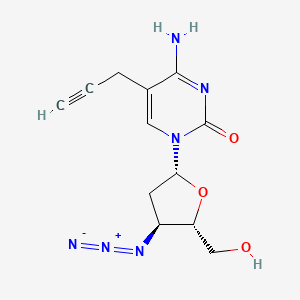
![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
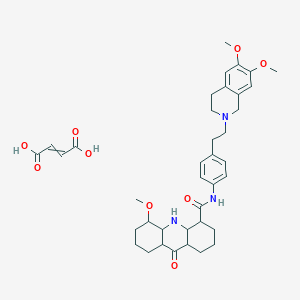
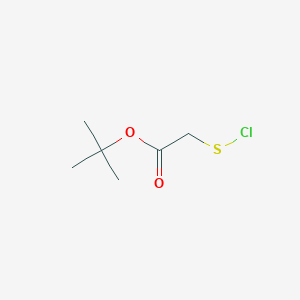
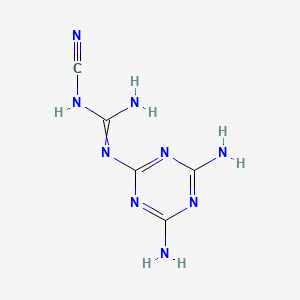
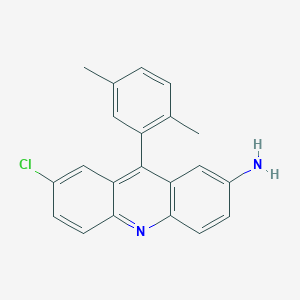
![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
